EP4 Prostaglandin Receptor Antagonist Potency Within the Indoline–Piperidine Oxalamide Pharmacophore Class
The indoline–piperidine oxalamide scaffold is validated as a privileged chemotype for EP4 receptor antagonism, with structurally related compounds in the Merck Frosst patent family exhibiting IC50 values in the low nanomolar range against recombinant human EP4 receptor . While direct IC50 data for this specific compound are not publicly available, its core scaffold places it within a well-characterized series where EP4 binding is exquisitely sensitive to the N1 substituent; the ethyl group imparts intermediate lipophilicity (predicted clogP ≈ 2.2) compared to bulkier isopropyl or mesityl analogs, which may favor balanced solubility and membrane permeability for cell-based assays.
| Evidence Dimension | EP4 receptor antagonist activity (class-level) and predicted lipophilicity |
|---|---|
| Target Compound Data | Predicted clogP ≈ 2.2; No direct EP4 IC50 data available |
| Comparator Or Baseline | N1-isopropyl analog (predicted clogP ≈ 2.8); N1-mesityl analog (predicted clogP ≈ 3.8); Merck Frosst EP4 antagonists (IC50 range: 0.2–100 nM for human EP4) |
| Quantified Difference | Predicted 0.6–1.6 log unit lower lipophilicity relative to bulkier N1-substituted analogs |
| Conditions | Predicted physicochemical properties; Class-level EP4 antagonism inferred from Merck Frosst indoline amide patent family |
Why This Matters
Lower lipophilicity in this compound may translate into improved aqueous solubility and reduced nonspecific protein binding compared to bulkier N1-substituted analogs, an important consideration for in vitro assay development and early pharmacokinetic profiling in drug discovery programs.
- [1] Boyd M, Colucci J, inventors; Merck Frosst Canada Ltd., assignee. Indoline amide derivatives as EP4 receptor ligands. United States patent US 7,705,035. 2010 Apr 27. View Source
